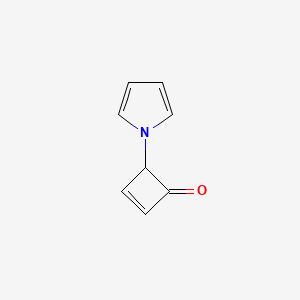
4-(1H-Pyrrol-1-yl)cyclobut-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Pyrrol-1-yl)cyclobut-2-enone, also known as PCE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of arylcyclohexylamines and has been reported to exhibit a range of biochemical and physiological effects.
作用机制
4-(1H-Pyrrol-1-yl)cyclobut-2-enone acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can modulate the release of neurotransmitters and alter the activity of neuronal circuits in the brain.
生化和生理效应
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine, and to alter the activity of neuronal circuits in the brain. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new therapies for these conditions.
实验室实验的优点和局限性
One of the main advantages of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its ability to selectively target the NMDA receptor, which is involved in a wide range of biological processes. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been shown to exhibit a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its low solubility in water, which can make it difficult to administer to experimental animals.
未来方向
There are several future directions for research on 4-(1H-Pyrrol-1-yl)cyclobut-2-enone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain, depression, and other neurological disorders. Another potential direction is to explore its use as a fluorescent probe for the study of protein-ligand interactions. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone and to optimize its synthesis and pharmacological properties.
In conclusion, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. While there are some limitations to its use in lab experiments, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone remains a promising compound for the development of new therapies for a variety of conditions.
合成方法
The synthesis of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone involves the reaction between cyclobutanone and pyrrole in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
科学研究应用
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been used in a variety of scientific research applications, including as a tool to study the structure and function of ion channels in the nervous system. It has also been used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit analgesic and anesthetic effects, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
4-pyrrol-1-ylcyclobut-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZTGBGOGPCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)cyclobut-2-enone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


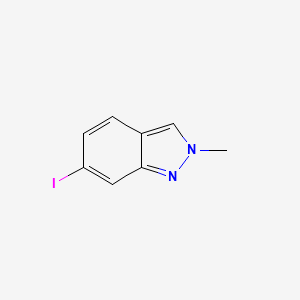
![3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline](/img/structure/B582553.png)
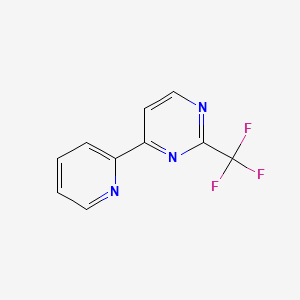
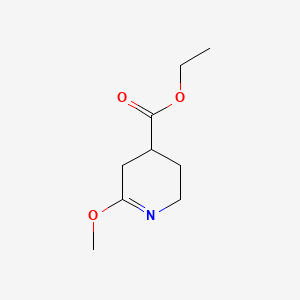
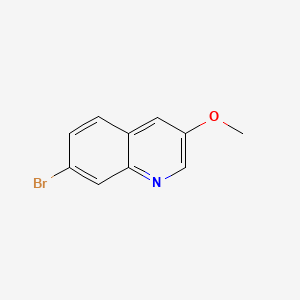
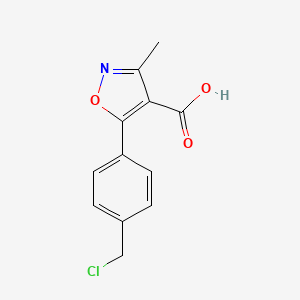
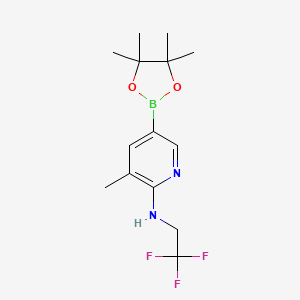

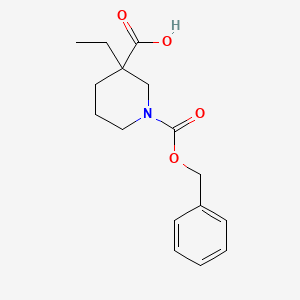
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

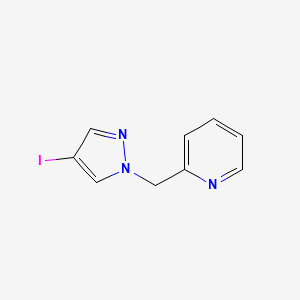
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)